molecular formula C20H12N3NaO6S B1668932 Eriochrome Black A CAS No. 3618-58-4

Eriochrome Black A

Cat. No. B1668932
CAS RN: 3618-58-4
M. Wt: 445.4 g/mol
InChI Key: RSKWIMPSCVTCQT-QUABFQRHSA-M
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Description

Eriochrome Black T is a hydroxyl-arylazo dye, generally supplied as a monosodium salt . It exists as a dark violet powder with a green metallic sheen . It is soluble in water and alcohol, but insoluble in common organic solvents .


Synthesis Analysis

While specific synthesis methods for Eriochrome Black T were not found, one study mentioned the preparation of a photocatalyst ZnO by complexation of zinc acetate with sodium diethyl dithiocarbamate trihydrate, which was used for the degradation of Eriochrome black-T .


Molecular Structure Analysis

Eriochrome Black T has the molecular formula C20H12N3NaO7S . It is a complex molecule with multiple functional groups, including hydroxyl, azo, and sulfonic acid groups .


Chemical Reactions Analysis

Eriochrome Black T is used as an indicator for complexometric titrations . It forms complexes with Ca2+ and Mg2+, but it binds more strongly to Mg2+ ions . In the presence of Eriochrome Black T as an indicator, a color change is observed .


Physical And Chemical Properties Analysis

Eriochrome Black T is a dark violet powder with a green metallic sheen . It is soluble in water and alcohol, but insoluble in common organic solvents . The molecular weight of Eriochrome Black T is 461.38 .

Scientific Research Applications

Photocatalytic Degradation

Eriochrome Black T (EBT) has been extensively studied in the context of photocatalytic degradation. This process involves using photocatalysts under light irradiation to degrade pollutants like EBT in water. Research findings reveal that nanoparticles such as cobalt chromite (CoCr2O4) and ZnO can efficiently catalyze the degradation of EBT under visible light, achieving significant degradation rates (Fardood et al., 2020), (Kazeminezhad & Sadollahkhani, 2014). These findings emphasize the potential of using such photocatalysts in treating dye-polluted waters, with CoCr2O4 nanoparticles showing a notable ability to degrade 90% of EBT within 90 minutes.

Adsorption Studies

EBT has also been the subject of various adsorption studies, examining the efficiency of different materials in removing EBT from aqueous solutions. Activated carbon prepared from waste rice hulls and graphene-based materials have been evaluated for their adsorption capacities. These studies have shown promising results in the removal of EBT, indicating their potential for water purification processes (Luna et al., 2013), (Khalid et al., 2018).

Electrochemical Sensing

The electrochemical properties of poly(eriochrome black T) modified electrodes have been explored for the simultaneous determination of biomolecules such as dopamine, ascorbic acid, and uric acid. This research demonstrates the potential of EBT-modified electrodes to serve as effective sensors in bioanalytical applications, providing a method for the selective detection of these molecules in biological samples (Yao et al., 2007).

Safety And Hazards

Eriochrome Black T is toxic in contact with skin and if inhaled. It causes skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is suspected of causing cancer and causes damage to organs .

Future Directions

Research is ongoing into the use of Eriochrome Black T in various applications, such as its use in the degradation of pollutants under irradiation of green LED light . Another study investigated the removal of Eriochrome Black T from aqueous solutions using Al2O3 nanoparticles .

properties

IUPAC Name

sodium;3-hydroxy-4-[(2-hydroxynaphthalen-1-yl)diazenyl]-7-nitronaphthalene-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O7S.Na/c24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;/h1-10,24-25H,(H,28,29,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXRWYIKGBIPGAG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3O)S(=O)(=O)[O-])[N+](=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N3NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883996
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-7-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eriochrome Black A

CAS RN

3618-58-4
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-7-nitro-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Naphthalenesulfonic acid, 3-hydroxy-4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-7-nitro-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 3-hydroxy-4-[(2-hydroxynaphthyl)azo]-7-nitronaphthalene-1-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.735
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Eriochrome Black A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR3KN57TW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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